molecular formula C15H19IO B12612990 1-Cyclopentyl-4-(2-iodophenyl)butan-1-one CAS No. 872834-99-6

1-Cyclopentyl-4-(2-iodophenyl)butan-1-one

Cat. No.: B12612990
CAS No.: 872834-99-6
M. Wt: 342.21 g/mol
InChI Key: XNKKCAGCEYPVJX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-(2-iodophenyl)butan-1-one is an organic compound with the molecular formula C15H19IO It is a derivative of butanone, featuring a cyclopentyl group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-4-(2-iodophenyl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and 2-iodobenzene as the primary starting materials.

    Grignard Reaction: Cyclopentanone is reacted with a Grignard reagent derived from 2-iodobenzene. This reaction forms an intermediate alcohol.

    Oxidation: The intermediate alcohol is then oxidized to form the desired ketone, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-4-(2-iodophenyl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Cyclopentyl-4-(2-iodophenyl)butan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-(2-iodophenyl)butan-1-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-4-phenylbutan-1-one: Lacks the iodine atom, which may result in different reactivity and applications.

    1-Cyclopentyl-4-(4-iodophenyl)butan-1-one: Similar structure but with the iodine atom in a different position, affecting its chemical properties.

Uniqueness

1-Cyclopentyl-4-(2-iodophenyl)butan-1-one is unique due to the presence of the iodine atom in the 2-position of the phenyl ring

Properties

CAS No.

872834-99-6

Molecular Formula

C15H19IO

Molecular Weight

342.21 g/mol

IUPAC Name

1-cyclopentyl-4-(2-iodophenyl)butan-1-one

InChI

InChI=1S/C15H19IO/c16-14-10-4-3-6-12(14)9-5-11-15(17)13-7-1-2-8-13/h3-4,6,10,13H,1-2,5,7-9,11H2

InChI Key

XNKKCAGCEYPVJX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CCCC2=CC=CC=C2I

Origin of Product

United States

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